molecular formula C20H25BrN4 B12391580 AChE/A|A-IN-1

AChE/A|A-IN-1

カタログ番号: B12391580
分子量: 401.3 g/mol
InChIキー: SUGGZYOMXAQALQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of AChE/A|A-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Industrial production methods may include large-scale synthesis using automated reactors and purification processes to ensure the compound’s purity and consistency .

化学反応の分析

AChE/A|A-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .

科学的研究の応用

AChE/A|A-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying enzyme inhibition and reaction mechanisms. In biology, it is used to investigate the role of acetylcholinesterase and beta-site amyloid precursor protein cleaving enzyme 1 in cellular processes. In medicine, it is being researched for its potential therapeutic applications in treating Alzheimer’s disease and other neurodegenerative disorders. In industry, it may be used in the development of new drugs and diagnostic tools .

作用機序

The mechanism of action of AChE/A|A-IN-1 involves the inhibition of acetylcholinesterase and beta-site amyloid precursor protein cleaving enzyme 1. By inhibiting these enzymes, the compound reduces the hydrolysis of acetylcholine and the formation of amyloid beta peptides. This leads to increased levels of acetylcholine in the brain and reduced aggregation of amyloid beta, which may help alleviate the symptoms of Alzheimer’s disease. The molecular targets and pathways involved include the active sites of the enzymes and the signaling pathways associated with cholinergic neurotransmission and amyloid beta metabolism .

類似化合物との比較

AChE/A|A-IN-1 is unique in its dual inhibition of acetylcholinesterase and beta-site amyloid precursor protein cleaving enzyme 1. Similar compounds include donepezil, galantamine, and rivastigmine, which are acetylcholinesterase inhibitors used in the treatment of Alzheimer’s disease. these compounds do not inhibit beta-site amyloid precursor protein cleaving enzyme 1. Another similar compound is memantine, which is an N-methyl-D-aspartate receptor antagonist used in Alzheimer’s disease treatment, but it does not inhibit acetylcholinesterase or beta-site amyloid precursor protein cleaving enzyme 1 .

特性

分子式

C20H25BrN4

分子量

401.3 g/mol

IUPAC名

N-[[1-[(4-bromophenyl)methyl]triazol-4-yl]methyl]adamantan-1-amine

InChI

InChI=1S/C20H25BrN4/c21-18-3-1-14(2-4-18)12-25-13-19(23-24-25)11-22-20-8-15-5-16(9-20)7-17(6-15)10-20/h1-4,13,15-17,22H,5-12H2

InChIキー

SUGGZYOMXAQALQ-UHFFFAOYSA-N

正規SMILES

C1C2CC3CC1CC(C2)(C3)NCC4=CN(N=N4)CC5=CC=C(C=C5)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。